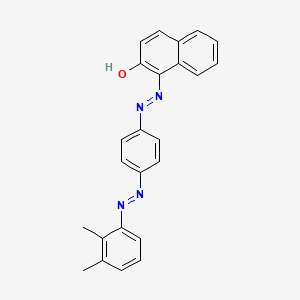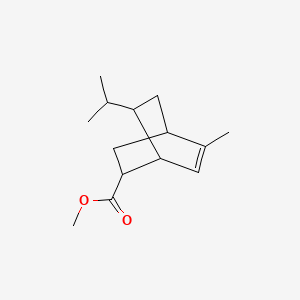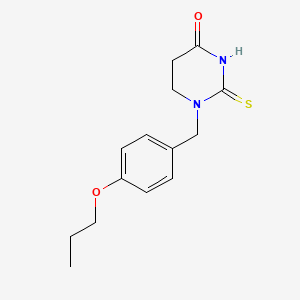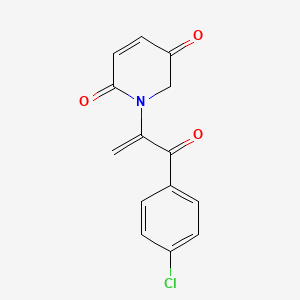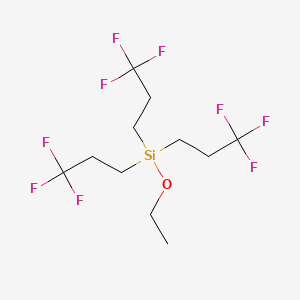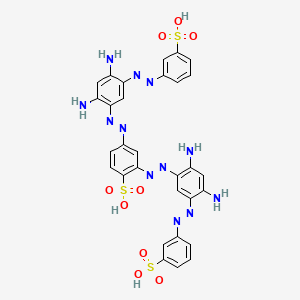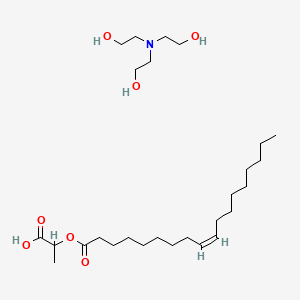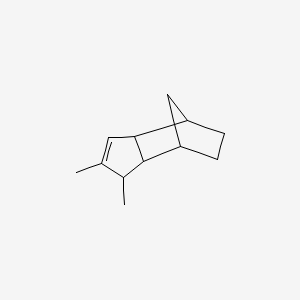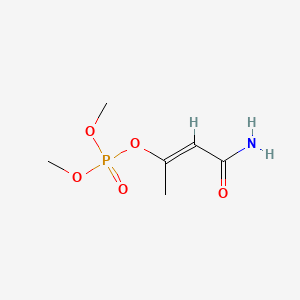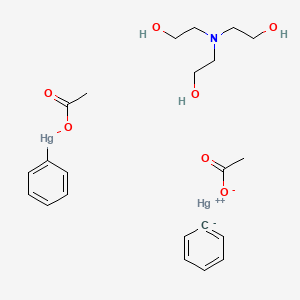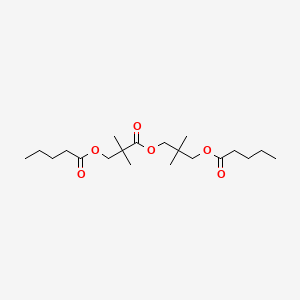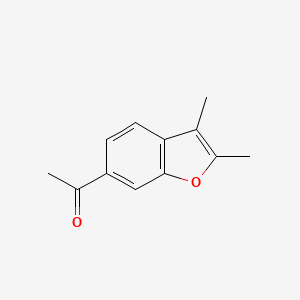
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at positions 2 and 3, and two methyl groups at positions 5 and 6. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- typically involves the chlorination of 2,3-dimethylbenzoic acid followed by the conversion of the resulting acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride .
Industrial Production Methods: In an industrial setting, the production of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- can undergo oxidation reactions to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, alcohols, or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: 2,3-dichloro-5,6-dimethylbenzoic acid.
Reduction: 2,3-dichloro-5,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes, such as labeling proteins or nucleic acids.
Medicine: This compound can be used in the development of new drugs or as a reagent in medicinal chemistry.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it can acylate proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
- Benzoyl chloride
- 2,3-dichlorobenzoyl chloride
- 5,6-dimethylbenzoyl chloride
Comparison: Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo. Compared to benzoyl chloride, the additional substituents can provide steric hindrance and electronic effects that alter its chemical behavior .
Properties
CAS No. |
1433-20-1 |
|---|---|
Molecular Formula |
C9H7Cl3O |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
2,3-dichloro-5,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c1-4-3-6(10)8(11)7(5(4)2)9(12)13/h3H,1-2H3 |
InChI Key |
LMFBQLKVVPQSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


